molecular formula C10H12O2 B3051899 5-Phenyltetrahydrofuran-2-ol CAS No. 36866-66-7

5-Phenyltetrahydrofuran-2-ol

Cat. No. B3051899
CAS RN: 36866-66-7
M. Wt: 164.2 g/mol
InChI Key: BJKMPNLQUAQDTO-UHFFFAOYSA-N
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Description

5-Phenyltetrahydrofuran-2-ol is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 5-Phenyltetrahydrofuran-2-ol involves several stages. The first stage involves the reaction of 4,5-dihydro-5-phenyl-2 (3H)-furanone with polymethylhydrosiloxane; (η (5)-C5H5)2Ti (OC6H4Cl-p)2; tetrabutylammonium fluoride on alumina in toluene at 20; hydrosilylation . The second stage involves desilylation with sodium hydroxide in tetrahydrofuran; toluene at 20; for 1 h .

Scientific Research Applications

Synthesis and Isomerization

5-Phenyltetrahydrofuran-2-ol has been explored in the context of synthesis and isomerization studies. Shuikin et al. (1964) conducted research on the synthesis of 2-n-propyl-5-phenyltetrahydrofuran via catalytic hydrogenation and investigated its isomerization properties (Shuikin et al., 1964).

Antimalarial Activity

The compound has been studied for its potential in antimalarial activity. Werbel et al. (1986) synthesized a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which demonstrated significant activity against resistant strains of malaria in mice (Werbel et al., 1986).

Aerobic Oxidation Studies

The role of 5-Phenyltetrahydrofuran-2-ol in aerobic oxidation was investigated by Pérez and Hartung (2009). They examined the stereoselectivity in the formation of (5-phenyltetrahydrofur-2-yl)alkan-1-ol via cobalt-catalyzed aerobic oxidation (Pérez & Hartung, 2009).

Radical Scavenging Activity

Stobiecka et al. (2016) explored the radical scavenging activity of 5-Phenyltetrahydrofuran-2-ol and its analogues. They focused on the peroxyl-radical-scavenging activity and evaluated the electron-donating ability using various assays (Stobiecka et al., 2016).

Biological Evaluation

Gupta et al. (2016) conducted an eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives. They assessed the anticancer, DNA binding, and antibacterial potentials of these compounds, identifying promising candidates for further studies (Gupta et al., 2016).

Hydrolysis Studies

McClelland and Seaman (1984) studied the hydrolysis of cyclic ketals, including 2-methoxy-2-phenyltetrahydrofuran and 2-ethoxy-2-phenyltetrahydrofuran, providing insights into the rate-determining steps of these processes (McClelland & Seaman, 1984).

Functionalisation via Direct Lithiation

Mansueto et al. (2013) researched the functionalisation of α-lithiated phenyltetrahydrofuran. They explored cycloreversion and nucleophilicity, leading to the production of 2,2-disubstituted derivatives (Mansueto et al., 2013).

COX-2 Inhibitory Activities

Singh et al. (2008) investigated the COX-1 and COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. They identified compounds with appreciable COX-2 inhibition and selectivity, highlighting the influence of structural elements on their activities (Singh et al., 2008).

properties

IUPAC Name

5-phenyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKMPNLQUAQDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455717
Record name 2-Furanol, tetrahydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyltetrahydrofuran-2-ol

CAS RN

36866-66-7
Record name 2-Furanol, tetrahydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.1 mL of a 1.5 mol/L diisobutylaluminum hydride/toluene solution was added dropwise to a solution of 1.0 g of 5-phenyloxolane-2-one in 12 mL of toluene at −60° C., and the obtained mixture was then stirred for 30 minutes. Thereafter, 1 mL of methanol was added to the reaction mixture, and thereafter, 40 mL of a 20% potassium sodium tartrate aqueous solution was then added to the mixture at room temperature. The thus obtained mixture was stirred for 1 hour. Thereafter, the water layer was removed, and the solvent was then distilled away under reduced pressure, so as to obtain 0.98 g of 5-phenyloxolan-2-ol in the form of a colorless oily product.
Name
diisobutylaluminum hydride toluene
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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